Cas no 1854267-52-9 (tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate)

Tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate is a specialized carbamate derivative featuring a cyclobutyl scaffold with a propyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its sterically hindered structure, which can influence reactivity and stability in intermediate transformations. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and other applications requiring temporary amine protection. Its unique cyclobutyl-propyl moiety may also confer distinct conformational properties, making it valuable for structure-activity relationship studies. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in synthetic workflows.
tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate structure
1854267-52-9 structure
Product Name:tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate
CAS No:1854267-52-9
MF:C13H25NO2
MW:227.343104124069
CID:5939854
PubChem ID:130818483
Update Time:2025-10-11

tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 1854267-52-9
    • EN300-5068612
    • tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate
    • Inchi: 1S/C13H25NO2/c1-5-7-13(8-6-9-13)10-14-11(15)16-12(2,3)4/h5-10H2,1-4H3,(H,14,15)
    • InChI Key: HBAZKAYJMMPBHW-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NCC1(CCC)CCC1)=O

Computed Properties

  • Exact Mass: 227.188529040g/mol
  • Monoisotopic Mass: 227.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 38.3Ų

tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate

Research Brief on tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate (CAS: 1854267-52-9) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate (CAS: 1854267-52-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique cyclobutyl and propyl substituents, serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions. The structural flexibility of this compound allows for diverse chemical modifications, making it a versatile scaffold for medicinal chemistry applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate as a precursor in the synthesis of small-molecule inhibitors targeting the SARS-CoV-2 main protease. The study demonstrated that derivatives of this compound exhibited enhanced binding affinity and selectivity, attributed to the steric and electronic effects of the cyclobutyl ring. Computational docking studies further supported these findings, revealing favorable interactions with key amino acid residues in the protease active site. These results underscore the compound's potential in antiviral drug development.

Another notable application of tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate is in the field of neurodegenerative disease research. A recent preprint on BioRxiv detailed its use in the synthesis of gamma-secretase modulators for Alzheimer's disease. The study reported that carbamate derivatives incorporating this scaffold showed improved blood-brain barrier permeability and reduced off-target effects compared to traditional inhibitors. These findings suggest that tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate could play a pivotal role in addressing the challenges associated with central nervous system (CNS) drug delivery.

From a synthetic chemistry perspective, advancements in the scalable production of tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate have been achieved through innovative catalytic methods. A 2024 publication in Organic Process Research & Development described a palladium-catalyzed reductive amination protocol that significantly improved the yield and purity of this compound. This methodological breakthrough not only enhances its accessibility for research but also reduces the environmental impact of large-scale synthesis, aligning with the principles of green chemistry.

Despite these promising developments, challenges remain in the optimization of tert-butyl N-[(1-propylcyclobutyl)methyl]carbamate-based therapeutics. Issues such as metabolic stability and in vivo pharmacokinetics require further investigation. Ongoing research aims to address these limitations through structural refinements and formulation strategies. As the scientific community continues to explore the potential of this compound, it is expected to contribute significantly to the next generation of targeted therapies in oncology, infectious diseases, and CNS disorders.

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